molecular formula C44H47N3O24 B021130 Fura 2-AM CAS No. 108964-32-5

Fura 2-AM

Cat. No. B021130
M. Wt: 1001.8 g/mol
InChI Key: VPSRLGDRGCKUTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fura 2-AM and its derivatives can be synthesized through various methods. For instance, highly substituted furans, similar in structure to Fura 2-AM, have been synthesized using reactions involving 2-(1-alkynyl)-2-alken-1-ones with nucleophiles catalyzed by gold and other transition metals (Yao, Zhang, & Larock, 2004). Another example involves the enzymatic synthesis of polyesters using bis(hydroxymethyl)furan, demonstrating a bio-based approach to creating furan derivatives (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of Fura 2-AM is complex and interacts with various biological systems. For instance, it has been observed that Fura 2-AM undergoes modification when exposed to isolated skeletal muscle sarcoplasmic reticulum vesicles, suggesting selective enzymatic hydrolysis of some ester moieties on Fura 2-AM (Highsmith, Bloebaum, & Snowdowne, 1986).

Chemical Reactions and Properties

Fura 2-AM undergoes various chemical reactions, particularly in biological contexts. For example, in human polymorphonuclear leukocytes, Fura-2 trapped by cells incubated with Fura-2 AM yielded measurements of Ca2+ that were affected by the presence of a Ca2+-insensitive component, likely resulting from incomplete deesterification (Scanlon, Williams, & Fay, 1987).

Physical Properties Analysis

The physical properties of Fura 2-AM and its derivatives, such as furans, can be quite varied. For example, the synthesis of a novel Cu(II) complex with α-furan carboxylate and 2,2′-bispyridine showed properties like distorted quadrangle pyramid geometry in its crystal structure, demonstrating the diverse physical attributes of furan derivatives (Zheng et al., 2007).

Chemical Properties Analysis

The chemical properties of Fura 2-AM are influenced by its interaction with various ions and molecules. For instance, Fura-2, a form of Fura 2-AM, exhibits redox properties in biomimetic membranes, demonstrating its sensitivity to changes in pH, reactive oxygen species concentration, and membrane potential (Gulaboski et al., 2008).

Scientific Research Applications

  • Measuring Intracellular Free Ca2+ Concentration : Fura-2 AM is used to measure intracellular free Ca2+ concentration using a fluorescence ratio method. The hydrolysis of Fura-2 AM by cells leads to the formation of Fura-2, a major cellular fluorescent metabolite (Oakes, Martin, Lisek, & Powis, 1988).

  • Application in Different Cell Types : It has been successfully used in neurons, macrophages, and vascular smooth muscle strips for measuring intracellular calcium concentration (Zhang Jun-tia, 1991).

  • Estimating Endogenous Calcium Buffers : Fura-2 can estimate endogenous calcium buffers and their properties, and it acts as a probe for Ca fluxes across the membrane when present at high concentrations (Neher, 1995).

  • Use in Human Skeletal Muscle : It can be used to estimate resting levels and changes in myoplasmic Ca2+ in human skeletal muscle (Iaizzo, Seewald, Oakes, & Lehmann-Horn, 1989).

  • Ca2+ Measurement in Polymorphonuclear Leukocytes : Fura-2 can accurately measure Ca2+ in polymorphonuclear leukocytes by assessing the presence of Ca2+-insensitive fluorescence (Scanlon, Williams, & Fay, 1987).

  • Studying Cell Polarity Control : It can visualize and quantify the cytoplasmic Ca2+ gradient in rhizoid cells of Fucus serratus, suggesting its potential role in cell polarity control (Brownlee & Pulsford, 1988).

  • Monitoring Cytosolic Free Calcium Changes : Fura-2 is used as a fluorescent probe to monitor cytosolic free calcium changes in living cells, addressing various limitations and providing solutions (Roe, Lemasters, & Herman, 1990).

  • Measuring Cytosolic Free Ca2+ in Various Cell Types : Proper usage of Fura-2 for measuring cytosolic free Ca2+ requires homogeneous distribution of the dye and a proper calibration procedure (Malgaroli, Milani, Meldolesi, & Pozzan, 1987).

Safety And Hazards

Fura-2AM may cause skin irritation in susceptible persons. It may be harmful by inhalation and if swallowed . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47N3O24/c1-25-7-8-32(46(16-39(53)65-20-60-26(2)48)17-40(54)66-21-61-27(3)49)35(11-25)58-9-10-59-36-12-31-13-37(43-45-15-38(71-43)44(57)69-24-64-30(6)52)70-34(31)14-33(36)47(18-41(55)67-22-62-28(4)50)19-42(56)68-23-63-29(5)51/h7-8,11-15H,9-10,16-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRLGDRGCKUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47N3O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148784
Record name Fura 2AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1001.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fura 2-AM

CAS RN

108964-32-5
Record name Fura 2AM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108964-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fura 2AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURA-2-ACETOXYMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z597XP8YFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50,000
Citations
OL Barreto-Chang, RE Dolmetsch - JoVE (Journal of Visualized …, 2009 - jove.com
… Here we demonstrate how to perform calcium imaging using Fura-2 AM. Calcium imaging is a valuable tool to study the regulation of intracellular calcium in real time and its regulation …
Number of citations: 156 www.jove.com
MW Roe, JJ Lemasters, B Herman - Cell calcium, 1990 - Elsevier
… In order to determine the potential of Fura-2/AM to localize into cellular compartments other than the cytosol, we have developed a method to localize and quantitate Fura- fluorescence …
Number of citations: 555 www.sciencedirect.com
R Gulaboski, CM Pereira, MNDS Cordeiro, AF Silva… - Cell calcium, 2008 - Elsevier
… of a cell in its esterified form (Fura-2/AM) which is then cleaved by endogenous esterases. We have analyzed the electrochemical properties of Fura-2/AM and Fura-2 salt by cyclic …
Number of citations: 59 www.sciencedirect.com
M Martínez, NA Martínez, WI Silva - Bio-protocol, 2017 - bio-protocol.org
… Fura-2 AM crosses cell membranes and once inside the cell, the cellular esterases remove … Ca2+-bound fura-2 AM has its excitation maximum at 335 nm, Ca2+-free fura-2 AM has its …
Number of citations: 21 bio-protocol.org
F Di Virgilio, TH Steinberg, SC Silverstein - Cell calcium, 1990 - Elsevier
… [31: (1) diffusion of the acetoxymethyl ester form (Fura-2/AM) of the dye across the membrane of … only when Fura-2/AM was loaded according to the classical procedure of Tsien et al. …
Number of citations: 373 www.sciencedirect.com
SG Oakes, WJ Martin II, CA Lisek, G Powis - Analytical biochemistry, 1988 - Elsevier
… of fura-2 AM. We have used high-performance liquid chromatography to study fura-2 AM … Murine N1E-115 neuroblastoma cells incubated with 10 μm fura-2 AM formed fura-2 at a …
Number of citations: 50 www.sciencedirect.com
I Nakamura, Y Nakai, H Izumi - The Tohoku Journal of Experimental …, 1996 - jstage.jst.go.jp
… for fura-2/ AM, and its subsequent use to determine the free [Cazfli in S. … fura-2/ AM premixed with pluronic F127 with no prior treatment. For curve d, cells were loaded with fura—2 / AM …
Number of citations: 18 www.jstage.jst.go.jp
PW Tinning, AJPM Franssen, SU Hridi… - Journal of …, 2018 - Wiley Online Library
… cells with lower concentrations of Fura-2 AM than recommended in loading … Fura-2 AM concentrations examined. It was possible to load our specimens with as low as 250 nM Fura-2 AM …
Number of citations: 23 onlinelibrary.wiley.com
NNP Tram, P Leroy, L Bellucci, A Robert, A Nicolas… - Cell Calcium, 1995 - Elsevier
… In order to evaluate the ability of our extraction and analysis system to detect Fura-2/AM metabolites, in vitro hydrolysis of Fura-2/AM (5 pM) by a commercial preparation of porcine liver …
Number of citations: 10 www.sciencedirect.com
A Malgaroli, D Milani, J Meldolesi… - The Journal of cell biology, 1987 - rupress.org
… Unless otherwise indicated, loading was started by adding a small volume (usually 1/1,000) of fura-2/acetoxy-methyl ester (fura2/AM) dissolved in DMSO to either the culture media or a …
Number of citations: 525 rupress.org

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